molecular formula C9H18N2O3 B14562935 Butyric acid, 4-(N-nitrosopentylamino)- CAS No. 62018-94-4

Butyric acid, 4-(N-nitrosopentylamino)-

Cat. No.: B14562935
CAS No.: 62018-94-4
M. Wt: 202.25 g/mol
InChI Key: PMWVZXPECCJXLY-UHFFFAOYSA-N
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Description

Butyric acid, 4-(N-nitrosopentylamino)- is a chemical compound with the molecular formula C9H18N2O3 It is a derivative of butyric acid, which is a short-chain fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(N-nitrosopentylamino)- typically involves the reaction of butyric acid with N-nitrosopentylamine. The reaction conditions often require a controlled environment to ensure the proper formation of the nitroso group. Common reagents used in the synthesis include nitrosating agents such as sodium nitrite and acidic conditions to facilitate the nitrosation process.

Industrial Production Methods

Industrial production of butyric acid, 4-(N-nitrosopentylamino)- may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-(N-nitrosopentylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used to replace the nitroso group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Butyric acid, 4-(N-nitrosopentylamino)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research due to its nitroso group.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of butyric acid, 4-(N-nitrosopentylamino)- involves its interaction with molecular targets in cells. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect signaling pathways, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Butyric acid: A short-chain fatty acid with the formula C4H8O2.

    N-nitrosopentylamine: A nitrosamine with potential carcinogenic properties.

Uniqueness

Butyric acid, 4-(N-nitrosopentylamino)- is unique due to its combination of a short-chain fatty acid with a nitroso group. This combination imparts distinct chemical and biological properties that are not found in the individual components.

Conclusion

Butyric acid, 4-(N-nitrosopentylamino)- is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and applications in research and industry make it a valuable compound for further study and development.

Properties

CAS No.

62018-94-4

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

4-[nitroso(pentyl)amino]butanoic acid

InChI

InChI=1S/C9H18N2O3/c1-2-3-4-7-11(10-14)8-5-6-9(12)13/h2-8H2,1H3,(H,12,13)

InChI Key

PMWVZXPECCJXLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCC(=O)O)N=O

Origin of Product

United States

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